3-(4-ethylphenyl)-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes both ethyl and methyl phenyl groups attached to a tetrahydroquinazolinone core
Preparation Methods
The synthesis of 3-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 4-methylbenzylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Scientific Research Applications
3-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or bacteria. The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential as a multi-targeted therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinazolinone derivatives with different substituents on the phenyl rings. For example:
3-(4-METHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: This compound has two methyl groups instead of one ethyl and one methyl group.
3-(4-ETHYLPHENYL)-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: This compound has two ethyl groups instead of one ethyl and one methyl group.
The uniqueness of 3-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of ethyl and methyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-3-17-10-14-19(15-11-17)25-22(18-12-8-16(2)9-13-18)24-21-7-5-4-6-20(21)23(25)26/h4-15,22,24H,3H2,1-2H3 |
InChI Key |
PSYWBQJMJXIMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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